(1S,2R,3R,6R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
(1S,2R,3R,6R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[410]heptane-3-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3R,6R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps. One common method includes the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by cyclization to form the bicyclic structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3R,6R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as an alkyl or aryl group.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R,3R,6R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study biochemical pathways and interactions. Its ability to interact with specific enzymes or receptors makes it valuable for research in enzymology and receptor biology.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may provide therapeutic benefits for certain diseases, and it can be used as a lead compound for drug development.
Industry
In industry, this compound can be used in the production of advanced materials. Its unique properties may contribute to the development of new polymers, coatings, and other materials with specialized functions.
Mechanism of Action
The mechanism of action of (1S,2R,3R,6R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a similar bicyclic structure, used as a solvent and intermediate in organic synthesis.
Pregabalin Lactam Methylene Dimer: A compound with a similar functional group, used in pharmaceutical applications.
Uniqueness
(1S,2R,3R,6R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate stands out due to its specific stereochemistry and functional groups. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, providing distinct advantages in various applications.
Properties
Molecular Formula |
C15H25NO4 |
---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
methyl (1S,2R,3R,6R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(18)16-11-10-8-9(10)6-7-15(11,4)12(17)19-5/h9-11H,6-8H2,1-5H3,(H,16,18)/t9-,10+,11-,15-/m1/s1 |
InChI Key |
DEDVYQNTPXYMCA-JNIYBQFBSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H]2C[C@@H]2[C@H]1NC(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CC1(CCC2CC2C1NC(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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